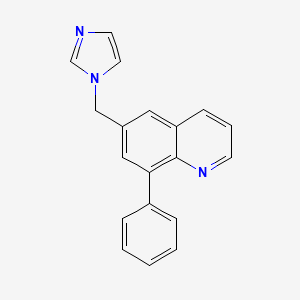

6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

6-(imidazol-1-ylmethyl)-8-phenylquinoline |

InChI |

InChI=1S/C19H15N3/c1-2-5-16(6-3-1)18-12-15(13-22-10-9-20-14-22)11-17-7-4-8-21-19(17)18/h1-12,14H,13H2 |

InChI Key |

PBPLGORPOONLEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC(=C2)CN4C=CN=C4)C=CC=N3 |

Origin of Product |

United States |

Comprehensive Structural Elucidation Methodologies for 6 Imidazol 1 Ylmethyl 8 Phenyl Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the cornerstone of structural elucidation. They provide information on the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline would be expected to show distinct signals for each unique proton. For instance, a singlet would be anticipated for the methylene (B1212753) (-CH₂-) protons linking the imidazole (B134444) and quinoline (B57606) moieties. The aromatic protons on the quinoline, phenyl, and imidazole rings would appear as a series of multiplets, doublets, and singlets in the aromatic region of the spectrum (typically δ 7-9 ppm). The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the nitrogen atoms and the steric interactions between the rings. uncw.eduuncw.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For this compound, characteristic signals would be observed for the sp²-hybridized carbons of the quinoline, phenyl, and imidazole rings, as well as the sp³-hybridized methylene carbon. researchgate.netmdpi.com The signals for carbons attached to nitrogen atoms typically appear at higher chemical shifts. researchgate.nettsijournals.com

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Imidazole H | 7.0 - 8.0 | Imidazole C | 115 - 140 |

| Methylene (-CH₂-) | ~5.5 | Methylene C | ~50 |

| Quinoline H | 7.3 - 8.9 | Quinoline C | 120 - 150 |

| Phenyl H | 7.4 - 7.8 | Phenyl C | 125 - 140 |

| Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. rsc.orgipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the quinoline, phenyl, and imidazole rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both the imidazole and quinoline rings, and the phenyl ring protons to the quinoline carbons. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is critical for determining the three-dimensional structure and conformation of the molecule, for example, the relative orientation of the phenyl ring with respect to the quinoline ring. researchgate.netresearchgate.net

Computational NMR Chemical Shift Prediction for Structural Validation

In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts. worktribe.com By employing theoretical models such as Density Functional Theory (DFT), it is possible to calculate the expected chemical shifts for a proposed structure. mdpi.comtsijournals.com Comparing these predicted values with the experimental data provides a powerful method for structural validation. Machine learning algorithms are also emerging as accurate tools for predicting proton chemical shifts. nih.gov Excellent correlation between the experimental and computed shifts lends strong support to the correctness of the assigned structure. tsijournals.comworktribe.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing nitrogen-containing heterocyclic compounds. chemrxiv.orgnih.govnih.gov In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. HRMS analysis of this ion allows for the determination of the molecular formula with high accuracy (typically to within 5 ppm), which is a critical step in identifying an unknown compound. rsc.org The ability to couple ESI-MS with liquid chromatography (LC-ESI-MS) also allows for the analysis of complex mixtures. nih.gov

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide foundational information regarding the functional groups present and the electronic properties of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds are characteristic and provide a molecular fingerprint. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent quinoline, imidazole, and phenyl moieties.

Based on data from analogous structures, the expected vibrational frequencies for key functional groups in this compound are summarized below. researchgate.netnih.govresearchgate.netuitm.edu.myresearchgate.netnih.govmdpi.comresearchgate.net The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com The C=N stretching vibration within the imidazole and quinoline rings is anticipated in the 1630–1450 cm⁻¹ region. nih.govnih.gov The C=C stretching vibrations of the aromatic rings are expected to appear in the 1600–1400 cm⁻¹ range. nih.gov The in-plane and out-of-plane C-H bending vibrations provide further information about the substitution patterns on the aromatic rings and are generally found in the 1300–1000 cm⁻¹ and 900–675 cm⁻¹ regions, respectively. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline, Imidazole, Phenyl |

| Aliphatic C-H Stretch | 2960 - 2850 | Methylene bridge (-CH₂-) |

| C=N Stretch | 1630 - 1450 | Quinoline, Imidazole |

| C=C Stretch | 1600 - 1400 | Aromatic rings |

| C-H In-plane Bending | 1300 - 1000 | Aromatic rings |

| C-H Out-of-plane Bending | 900 - 675 | Aromatic rings |

This table is predictive and based on characteristic frequencies of quinoline and imidazole derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In conjugated systems like this compound, the primary electronic transitions are of the π → π* and n → π* type.

The UV-Vis spectrum of this compound, when measured in a suitable solvent like methanol (B129727) or DMSO, is expected to show distinct absorption bands. nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.nethep.com.cn Quinoline derivatives typically exhibit strong absorption bands in the range of 250-350 nm, which are attributed to π → π* transitions within the aromatic system. researchgate.nethep.com.cn The presence of the imidazole ring and the phenyl substituent can lead to additional absorption bands or shifts in the existing ones. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may appear as shoulders on the more intense π → π* absorption bands. semanticscholar.org The solvent environment can also influence the position and intensity of these absorption maxima.

Table 2: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds

| Electronic Transition | Predicted Wavelength (λmax) Range (nm) | Associated Chromophore |

| π → π | 250 - 290 | Imidazole and Phenyl rings |

| π → π | 300 - 350 | Quinoline ring system |

| n → π* | > 350 (often as a shoulder) | Nitrogen heteroatoms |

This table is predictive and based on the electronic spectra of quinoline and imidazole derivatives.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. mdpi.comnih.govresearchgate.netnist.gov This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

For analogous structures, X-ray diffraction studies have revealed that the quinoline and imidazole rings are typically planar. mdpi.com A key structural parameter would be the dihedral angle between the planes of the quinoline, imidazole, and phenyl rings. This angle is influenced by steric hindrance and packing forces within the crystal lattice. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds, which dictate the crystal packing, would also be elucidated. mdpi.com

In cases where growing single crystals of sufficient size for conventional X-ray diffraction is challenging, Micro-Electron Diffraction (MicroED) offers a powerful alternative. wikipedia.orgyoutube.comucla.edunih.govnysbc.org This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are a billionth of the size required for X-ray crystallography. wikipedia.org The data is collected by continuously rotating a frozen-hydrated nanocrystal in an electron beam and recording the diffraction patterns. ucla.edu For this compound, MicroED could be a viable path to obtaining a definitive crystal structure from a microcrystalline powder. youtube.comnih.gov

Complementary Analytical Techniques for Structural Confirmation

In addition to the primary methods discussed, other analytical techniques are crucial for corroborating the proposed structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be indispensable for confirming the carbon-hydrogen framework and the connectivity of the different ring systems. researchgate.netnih.govnih.govrsc.org High-resolution mass spectrometry (HRMS) would provide an accurate molecular weight and elemental composition, further validating the molecular formula. nih.gov The combined data from these spectroscopic and crystallographic techniques provides a comprehensive and irrefutable structural elucidation of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized compounds, providing quantitative information on the elemental composition of a substance. This analytical method is fundamental for verifying the empirical formula of a compound, which in turn corroborates the proposed molecular structure. For a novel molecule like this compound, elemental analysis serves as a primary checkpoint to confirm that the synthesized product possesses the expected atomic makeup.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are determined.

For this compound, the molecular formula is established as C₂₅H₁₈N₄. Based on this formula, the theoretical elemental composition can be calculated. These calculated values provide a benchmark against which the experimentally determined (found) values from elemental analysis are compared. A close correlation between the calculated and found percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target compound.

While specific experimental data for this compound is not publicly available, the synthesis and characterization of related quinoline-imidazole derivatives routinely employ elemental analysis to confirm their structure and purity. researchgate.netasianpubs.orgrjlbpcs.comnih.govrsc.org This standard practice underscores the critical role of elemental analysis in synthetic organic chemistry.

The theoretical elemental composition for this compound is presented below.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 25 | 300.25 | 82.85 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.01 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 12.14 |

| Total | 374.434 | 100.00 |

Note: The data in the table above is calculated based on the theoretical chemical formula and has not been experimentally verified.

Computational and Theoretical Chemistry Investigations of 6 Imidazol 1 Ylmethyl 8 Phenyl Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been successfully employed to predict their behavior. researchgate.netnih.govresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface.

Conformational analysis helps in identifying the most stable conformer, which is essential for accurate predictions of other molecular properties. For instance, in a related compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, the dihedral angle between the quinoline and the phenyl ring at the 8-position is a key structural parameter determined through X-ray analysis and can be corroborated by DFT calculations. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline Derivative

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-N (quinoline) | 1.38 |

| C-C (quinoline) | 1.42 | |

| C-C (phenyl) | 1.40 | |

| C-N (imidazole) | 1.37 | |

| C-CH₂ | 1.52 | |

| CH₂-N | 1.47 | |

| Bond Angle (°) | C-N-C (quinoline) | 117.5 |

| C-C-C (quinoline) | 120.0 | |

| C-C-N (imidazole) | 108.0 | |

| Note: These are typical values for related quinoline structures and serve as an illustration. Actual values for this compound would require specific calculations. |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. In quinoline derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the quinoline or phenyl rings, while the LUMO may be distributed over the entire conjugated system. scirp.orgresearchgate.net For this compound, the HOMO is expected to have significant contributions from the phenyl and quinoline rings, while the LUMO will likely be distributed across the quinoline and imidazole (B134444) moieties.

The distribution of these orbitals provides valuable information about the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Quinoline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Note: These values are illustrative and based on calculations for similar heterocyclic systems. scirp.org |

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netnih.gov

Electronegativity (χ) describes the molecule's ability to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, often derived from Fukui functions, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atoms in both the quinoline and imidazole rings, as well as specific carbon atoms in the aromatic systems, are expected to be key reactive sites.

Table 3: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 eV |

| Global Electrophilicity Index (ω) | χ²/2η | 3.64 eV |

| Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2. |

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations provide valuable information for assigning the signals in experimental NMR spectra. For this compound, distinct signals are expected for the protons and carbons of the quinoline, phenyl, and imidazole rings, as well as the methylene (B1212753) bridge. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. scirp.org This allows for the assignment of the characteristic vibrational modes, such as the C-H, C=C, and C-N stretching and bending vibrations of the various functional groups within this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For conjugated systems like this compound, multiple absorption bands in the UV-Vis region are expected due to its extended π-system. mdpi.com

Table 4: Illustrative Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) - Aromatic H | 7.0 - 9.0 |

| Chemical Shift (ppm) - CH₂ | ~5.5 | |

| 13C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 150 |

| IR | Wavenumber (cm⁻¹) - C=N stretch | ~1600 |

| Wavenumber (cm⁻¹) - C-H aromatic stretch | ~3050 | |

| UV-Vis | λmax (nm) | ~250, ~320 |

| Note: These are representative values based on experimental and theoretical data for similar quinoline compounds. nih.govmdpi.com |

Molecular Modeling and Simulation Approaches

While DFT provides detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in a more comprehensive manner than static geometry optimization. researchgate.net By simulating the motion of the molecule over a period of time, MD can reveal the different accessible conformations and the transitions between them. This is particularly useful for flexible molecules with multiple rotatable bonds, such as the bond connecting the imidazol-1-ylmethyl group to the quinoline ring. The results of MD simulations can provide a statistical representation of the most populated conformations in a given environment (e.g., in a solvent).

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the types of interactions that stabilize the crystal packing and their relative importance.

The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions such as hydrogen bonds and π–π stacking.

For heterocyclic compounds containing imidazole and phenyl rings, Hirshfeld analysis typically reveals a variety of intermolecular contacts. The most significant contributions to the crystal packing often come from H···H, C···H/H···C, and N···H/H···N contacts. For instance, in studies of related imidazole derivatives, H···H contacts can comprise over 48% of the total surface, representing van der Waals forces. nih.gov C···H/H···C interactions, indicative of C—H···π stacking, and hydrogen bonds involving nitrogen or other heteroatoms (O···H/H···O or N···H/H···N) also play a crucial role in the supramolecular assembly. nih.govresearchgate.net

A Hirshfeld analysis of this compound would be expected to show significant contributions from these interactions, particularly C—H···π interactions involving the phenyl and quinoline ring systems and potential weak hydrogen bonds involving the imidazole nitrogen atoms.

Table 1: Illustrative Hirshfeld Surface Contact Contributions in Related Heterocyclic Compounds

| Intermolecular Contact | Contribution in 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one nih.gov | Contribution in a phenyl-hexahydroimidazo[1,2-a]pyridine derivative researchgate.net |

| H···H | 48.7% | 73.4% |

| C···H/H···C | 28.9% | 18.8% |

| O···H/H···O | 13.3% | 5.7% |

| N···H/H···N | 6.9% | Not specified |

| C···C | Not specified | 0.2% |

| Note: This table presents data from related compounds to illustrate the typical results of a Hirshfeld analysis and is not data for this compound. |

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) analyses are quantum chemical methods that provide deep insights into the electronic structure of a molecule.

AIM Analysis , based on the quantum theory of atoms in molecules, examines the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) in the electron density, AIM can characterize the nature of chemical bonds—whether they are shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions. For the aforementioned quinoline analogue, AIM analysis supported the presence of specific intramolecular hydrogen bonds. nih.gov Applying AIM to this compound would allow for a rigorous characterization of all covalent and non-covalent interactions within the molecule.

Advanced Computational Tools for Structure Prediction and Validation

The correct determination of a chemical structure is fundamental to all further chemical and biological investigation. Advanced computational tools are increasingly used to predict, validate, and elucidate molecular structures, especially for complex molecules synthesized through multi-step reactions.

Computer-Assisted Structure Elucidation (CASE) Algorithms and Rule-Based Systems

Computer-Assisted Structure Elucidation (CASE) systems integrate data from various analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to determine the constitution of a molecule. mdpi.com These algorithms use correlation data (e.g., from HMBC and HSQC experiments) to piece together molecular fragments and compare predicted NMR spectra of potential isomers with experimental data to find the best match. nih.govacs.org

In the synthesis of novel quinoline derivatives, unexpected products can sometimes emerge. mdpi.commdpi.com In such cases, CASE algorithms are invaluable for piecing together the correct structure from the spectroscopic data. For a molecule like this compound, which has multiple aromatic and heterocyclic protons and carbons, CASE systems could rapidly generate and rank possible structures consistent with the NMR and MS data, providing a high degree of confidence in the final structural assignment. mdpi.comnih.gov

Table 2: Typical Spectroscopic Data Used in CASE for Structure Elucidation of Heterocycles

| Spectroscopic Technique | Information Provided | Example Application |

| 1H NMR | Provides information on the number and environment of protons. | Distinguishing protons on the quinoline, imidazole, and phenyl rings. mdpi.comnih.gov |

| 13C NMR | Provides information on the number and environment of carbon atoms. | Identifying the carbon skeleton and functional groups. nih.govacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Shows correlations between nuclei (H-H, C-H), revealing the connectivity of atoms. | Establishing the link between the imidazolylmethyl group and the quinoline core at position 6. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirming the molecular formula of the target compound. mdpi.commdpi.com |

Machine Learning Approaches in Structural Assignment and Prediction

Machine learning (ML) is emerging as a powerful tool in chemical research, including for structure prediction and the rational design of new molecules. nih.govresearchgate.net ML models can be trained on large datasets of known compounds and their properties to learn complex structure-property relationships.

In the context of structural assignment, ML algorithms can be trained to predict NMR chemical shifts with high accuracy. By comparing the ML-predicted spectrum for a proposed structure with the experimental one, researchers can gain additional evidence for its correctness.

Furthermore, machine learning is extensively used in drug discovery to predict the biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel compounds. For example, researchers developed an ML-based scoring function to analyze and optimize 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as potential protein inhibitors. nih.govresearchgate.net A similar approach could be applied to this compound to predict its potential as a therapeutic agent and to guide the design of analogues with improved properties, illustrating the synergy between computational prediction and rational drug design. researchgate.net

Structure Activity Relationship Sar and Molecular Recognition Studies of 6 Imidazol 1 Ylmethyl 8 Phenyl Quinoline Derivatives

Rational Design Principles for Quinoline-Imidazole Hybrid Compounds

The rational design of hybrid compounds incorporating both quinoline (B57606) and imidazole (B134444) moieties is a strategic approach in medicinal chemistry. researchgate.net This molecular hybridization aims to combine the distinct pharmacophoric features of each heterocyclic system into a single molecule. nih.gov The goal is to create synergistic effects, potentially leading to enhanced biological activity, improved selectivity, or the ability to interact with multiple biological targets. nih.govnih.gov The fusion of the enzyme inhibitory properties often associated with the imidazole ring and the biological versatility of the quinoline scaffold provides a promising framework for the development of novel therapeutic agents. researchgate.net Computational techniques and structure-activity relationship (SAR) studies are vital in this process, offering a roadmap for rational drug design and optimization. researchgate.net

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-imidazole hybrids, the pharmacophore typically involves the nitrogen-containing quinoline ring system and the azole ring of imidazole, which can interact with biological targets through various non-covalent interactions. researchgate.net

One key optimization strategy involves modifying these core structures to enhance their interaction with target proteins. For instance, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a 4-(imidazolylmethyl)quinoline scaffold was identified as a suitable framework. nih.gov A critical pharmacophoric element in this series is a methylsulfonyl group attached to a phenyl ring at the C-2 position of the quinoline. This specific group is designed to fit into a secondary pocket within the COX-2 active site, which is a key difference from the COX-1 isoform, thereby conferring selectivity. nih.gov

Another example of a pharmacophore model for a different class of targets, the TRPV1 antagonists, consists of three key features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org Optimization strategies for such compounds would involve modifying the quinoline-imidazole structure to present these features in the correct spatial orientation to interact with corresponding sites on the receptor, such as the amino acid Tyr 667 in the receptor pore. wikipedia.org

Scaffold modification and bioisosteric replacement are critical strategies for optimizing lead compounds. researchgate.netnih.gov Scaffold modification involves altering the core framework of the molecule, while bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net

The quinoline ring is a versatile scaffold that allows for functionalization at various positions, which can significantly alter its pharmacological activity. frontiersin.orgresearchgate.net For example, studies on quinoline derivatives as antileishmanial agents have shown that the substitution pattern on the scaffold has a considerable effect on their biological properties. The presence of a fluorine atom at the C-7 position and a methyl group at the C-8 position was found to be essential for potent antileishmanial activity. mdpi.com

Investigation of Molecular Interactions with Specific Biomolecular Targets

Understanding the precise interactions between a ligand, such as a 6-imidazol-1-ylmethyl-8-phenyl-quinoline derivative, and its biomolecular target is fundamental to explaining its mechanism of action and guiding further optimization. Techniques like molecular docking and spectroscopic analysis are employed to elucidate these interactions at an atomic level. researchgate.netswu.ac.th

Quinoline-imidazole derivatives bind to proteins through a variety of non-covalent interactions within specific binding pockets, such as enzyme active sites or receptor cavities. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. swu.ac.th

Molecular docking studies have provided significant insights into these binding mechanisms. For example, the methylsulfonyl pharmacophore of certain 4-(imidazolylmethyl)quinoline derivatives was shown to insert into a secondary pocket of the COX-2 active site, where it can form interactions with the amino acid residue Arg513. nih.gov In another study, a potent quinoline-based-benzo[d]imidazole derivative was found to have effective binding interactions within the active site of the α-glucosidase enzyme, acting as a competitive inhibitor. nih.gov

The binding mechanism can also be investigated through spectroscopic methods. Studies on the interaction of quinoline derivatives with serum albumin proteins (BSA and HSA) revealed that the compounds bind at a specific site (sub-domain IB) and quench the natural fluorescence of the protein through a static mechanism, indicating the formation of a stable ground-state complex. The primary forces driving this interaction were identified as hydrogen bonding and van der Waals forces. swu.ac.th Similarly, molecular docking has been used to explore the binding modes of quinoline-imidazole compounds with other targets, including viral receptors and kinases. nih.govnih.gov

Modifying the substituents on the quinoline-imidazole scaffold is a primary strategy for modulating binding affinity (the strength of the interaction) and selectivity (the preference for one target over others). Even minor changes to the structure can have a profound impact on biological activity.

In a series of 4-(imidazolylmethyl)quinoline derivatives designed as COX-2 inhibitors, the lipophilic nature of substituents at the C-7 and C-8 positions of the quinoline ring directly correlated with inhibitory potency and selectivity. nih.gov Increasing the lipophilicity of these substituents led to enhanced COX-2 inhibition. nih.gov

The following table illustrates the structure-activity relationship for these compounds against the COX-2 enzyme.

| Compound | C-7 and C-8 Substituents | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| 9a | -CH=CH-CH=CH- (Benzene ring) | 0.081 | 240.7 |

| 9b | -H, -H | 0.090 | 179.9 |

| 9c | -CH₂-CH₂-CH₂- (Cyclopentene ring) | 0.072 | 344.4 |

| 9d | -CH₂-CH₂-CH₂-CH₂- (Cyclohexene ring) | 0.063 | 547.6 |

| 9e | -CH₃, -H | 0.088 | 211.3 |

| Data sourced from nih.gov. The Selectivity Index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). |

Other studies have highlighted similar trends:

A bromine atom at the C-6 position of the quinoline ring improved cytotoxic activity against several cancer cell lines. nih.gov

For α-glucosidase inhibitors, a meta-chlorine substitution on a phenyl ring was found to be beneficial for inhibitory activity. nih.gov

In the development of antileishmanial agents, the presence of a 7-fluoro and an 8-methyl group on the quinoline scaffold was deemed essential for high activity. mdpi.com

Strategic Modifications and Their Influence on Molecular Recognition

Strategic modifications to the quinoline-imidazole scaffold are deliberately planned to enhance molecular recognition by a specific biomolecular target. This involves the precise placement of functional groups to optimize interactions with the target's binding site, leading to improved affinity and selectivity.

One of the most effective strategies is the introduction of substituents that can exploit unique features of the target's active site. For example, designing molecules with a methylsulfonylphenyl group at the C-2 position of the quinoline ring allows the compound to access and interact with a secondary pocket in the COX-2 enzyme, a feature not as accessible in the related COX-1 enzyme. nih.gov This specific modification is a key determinant of molecular recognition and is directly responsible for the compound's selectivity.

The influence of halogenation at specific positions is another powerful strategic modification. The addition of a bromine atom at the C-6 position or a fluorine atom at the C-7 position of the quinoline ring has been shown to significantly enhance anticancer and antileishmanial activities, respectively. mdpi.comnih.gov These halogens can alter the molecule's electronic distribution and participate in specific interactions, such as halogen bonding or dipole-dipole interactions, thereby improving recognition by the target protein.

Furthermore, altering the lipophilicity of the molecule through the addition of cyclic or aliphatic substituents, as seen with modifications at the C-7 and C-8 positions, can improve its ability to penetrate cell membranes or favorably occupy hydrophobic pockets within a binding site. nih.gov The length and nature of the linker connecting the quinoline and imidazole moieties can also be modified to ensure the correct spatial orientation of the two pharmacophores for optimal interaction with a putative binding site. researchgate.net These strategic modifications are fundamental to the process of transforming a basic chemical scaffold into a highly potent and selective biological agent.

Positional Isomerism and Stereochemical Considerations in Ligand Design

Positional isomerism, which concerns the different locations of substituent groups on the quinoline nucleus, can drastically alter the pharmacological profile of a compound. For instance, a study on a related series of 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives highlights the profound impact of substituent placement. While not the exact 6,8-disubstituted pattern, this research underscores that the quinoline ring serves as a versatile scaffold for designing selective enzyme inhibitors, and the positioning of the imidazolylmethyl group is crucial for activity. nih.govnih.gov The relative orientation of the imidazole and phenyl rings in the 6- and 8-positions of the quinoline core in the target compound creates a unique three-dimensional structure that influences its binding affinity and selectivity for its molecular target. Any deviation from this specific arrangement, for example, to a 4,8- or 2,8-disubstituted pattern, would result in a different spatial presentation of the key pharmacophoric elements, likely leading to a significant change in biological effect.

Stereochemical considerations are also paramount in the design of this compound derivatives. Although the parent compound does not possess a chiral center, the introduction of substituents on the quinoline, imidazole, or phenyl rings can introduce chirality. Furthermore, the rotational freedom around the single bonds connecting the methylene (B1212753) bridge to the quinoline and imidazole rings, as well as the bond connecting the phenyl ring to the quinoline, can lead to different conformers. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for potent biological activity. Research on other quinoline-imidazole hybrids has demonstrated that stereochemistry can have a significant impact on antimalarial activity, with one enantiomer showing significantly higher potency than the other. researchgate.net This underscores the importance of considering three-dimensional structure in the design of new analogs of this compound.

Exploration of Diverse Substitution Patterns on Quinoline, Imidazole, and Phenyl Rings for SAR Elucidation

The systematic exploration of substitution patterns on the quinoline, imidazole, and phenyl rings of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. By introducing a variety of functional groups at different positions on these rings, researchers can probe the chemical space around the core molecule to identify key interactions with its biological target and optimize its pharmacological properties.

Substitutions on the Quinoline Ring:

The quinoline ring offers several positions for substitution that can influence the molecule's lipophilicity, electronic properties, and steric profile. For example, studies on related quinoline derivatives have shown that the introduction of halogen atoms, such as chlorine or bromine, can enhance anticancer activity. nih.gov Specifically, the presence of a bromine atom at the C-6 position of a quinoline-imidazole scaffold was found to improve in vitro anticancer activity. nih.gov In a series of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives, increasing the lipophilicity of substituents at the C-7 and C-8 positions of the quinoline ring led to increased cytotoxicity against MCF-7 breast cancer cells. nih.govnih.gov These findings suggest that modifications to the quinoline ring of this compound could be a fruitful avenue for enhancing its biological effects.

Interactive Data Table: Effect of Quinoline Ring Substitutions on Cytotoxicity of a Positional Isomer

Below is a table summarizing the in vitro cytotoxicity of 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives with different substitutions on the quinoline ring against MCF-7 and T47D breast cancer cell lines. This data, from a study on a positional isomer, illustrates the principle of how quinoline ring modifications can impact biological activity.

| Compound | Quinoline Ring Substitutions | MCF-7 IC50 (µM) | T47D IC50 (µM) |

| 9a | 8-phenyl | ≤ 25 | ≤ 25 |

| 9b | 7,8-dimethyl | > 50 | > 50 |

| 9c | 7,8-dichloro | > 50 | > 50 |

| 9d | 7,8,9,10-tetrahydro-benzo[h] | < 25 | > 25 |

| 9e | 7,8-cyclopentano | > 50 | > 50 |

Data sourced from a study on 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives. nih.gov

Substitutions on the Imidazole Ring:

Substitutions on the Phenyl Ring:

Interactive Data Table: Effect of Phenyl Ring Substitutions on Biological Activity of Related Quinoline Derivatives

The following table presents data on the inhibitory activity of 8-hydroxyquinoline derivatives with different substitutions on a phenyl ring, showcasing how modifications to this part of the molecule can influence biological outcomes.

| Compound | Phenyl Ring Substitution | Target | IC50 (µM) |

| Analog 1 | 4-Chloro | hIMPDH2 | 0.008 |

| Analog 2 | 4-Methoxy | hIMPDH | 0.006 |

| Analog 3 | Unsubstituted | PDE4 | - |

| Analog 4 | 3-Methoxy | Tubulin Polymerization | 0.4-0.8 |

| Analog 5 | 4-Methoxy | Tubulin Polymerization | > 50 |

Data compiled from various studies on phenyl-substituted quinoline and isoquinoline derivatives. researchgate.netacs.orgresearchgate.net

Advanced Research Perspectives and Future Directions for 6 Imidazol 1 Ylmethyl 8 Phenyl Quinoline Analogs

Exploration as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Analogs of 6-imidazol-1-ylmethyl-8-phenyl-quinoline, with their potential for high affinity and selectivity, are promising candidates for the development of such probes. These molecules can be designed to interact with specific biomolecules, such as enzymes or receptors, thereby enabling the study of their function in cellular and in vivo contexts.

The development of these analogs as chemical probes often involves the strategic incorporation of reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and visualization of target engagement. Furthermore, photoaffinity labels can be integrated into the scaffold to allow for covalent cross-linking to the target protein, enabling its identification and subsequent characterization. The utility of such probes lies in their ability to provide a temporal and spatial understanding of biological processes, which is crucial for unraveling disease mechanisms and identifying new therapeutic intervention points. While direct studies on this compound as a chemical probe are not extensively documented, the broader class of quinoline-imidazole hybrids has been explored for various biological activities, suggesting their potential for probe development.

Development of Novel Chemical Entities through Structure-Based Design and Virtual Screening Methodologies

The rational design of novel chemical entities based on the this compound scaffold is heavily reliant on structure-based design and virtual screening methodologies. These computational techniques utilize the three-dimensional structural information of a biological target to predict the binding affinity and mode of small molecules, thereby guiding the synthesis of more potent and selective analogs.

A pertinent example, while not the exact compound, is the rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising cancer target. In this study, structure-activity relationships (SAR) were explored around the parent compound, nitroxoline, and a machine learning-based activity scoring function was employed for further analysis nih.gov. This approach led to the identification of drug-like BRD4 inhibitors with varied selectivity profiles against different cancer cell lines nih.gov. Such a strategy, combining computational modeling with experimental validation, is directly applicable to the development of this compound analogs for a range of biological targets.

Virtual screening of large compound libraries against a specific target can also identify novel quinoline-imidazole-based hits. This process involves docking vast numbers of molecules into the active site of the target protein in silico and ranking them based on their predicted binding energies. The top-ranked compounds are then selected for experimental testing, significantly accelerating the initial stages of drug discovery.

| Methodology | Application in Quinoline-Imidazole Analog Development | Key Advantages |

| Structure-Based Design | Guiding the modification of the this compound scaffold to enhance binding affinity and selectivity for a specific biological target. | Enables rational design of potent and selective inhibitors; reduces the number of compounds that need to be synthesized and tested. |

| Virtual Screening | Identifying novel hit compounds with the quinoline-imidazole core from large chemical libraries for a particular biological target. | Accelerates the hit identification process; cost-effective compared to high-throughput screening of physical compounds. |

| Molecular Docking | Predicting the binding mode and affinity of designed analogs within the active site of the target protein. | Provides insights into the molecular interactions driving binding; helps in prioritizing synthetic efforts. |

Integration of High-Throughput Synthesis and Screening in Chemical Discovery Pipelines

The integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) has revolutionized the early stages of drug discovery. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the identification of new bioactive molecules. For the this compound scaffold, HTS methodologies can be employed to create a diverse range of analogs by systematically varying the substituents on the quinoline (B57606) and imidazole (B134444) rings.

Automated synthesis platforms can facilitate the parallel synthesis of hundreds or even thousands of compounds in a short period. These libraries can then be subjected to HTS assays to evaluate their activity against a specific biological target or in a phenotypic screen. HTS assays are designed to be robust, scalable, and amenable to automation, allowing for the rapid testing of large numbers of compounds. While specific HTS campaigns for this compound are not detailed in the public domain, the principles of HTS are broadly applicable to this chemical class nih.govnih.govazolifesciences.comewadirect.comedgccjournal.org.

The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which can then guide the design of subsequent, more focused libraries for lead optimization. This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery.

| Technology | Role in the Discovery of this compound Analogs | Impact on Discovery Pipeline |

| High-Throughput Synthesis (HTS) | Rapid generation of diverse libraries of analogs by varying substituents on the quinoline and imidazole rings. | Increases the chemical space explored; provides a large number of compounds for screening. |

| High-Throughput Screening (HTS) | Rapidly assessing the biological activity of the synthesized libraries against specific targets or in phenotypic assays. | Accelerates the identification of "hit" compounds; enables the screening of large and diverse compound collections. |

| Automated Synthesis Platforms | Facilitating the parallel synthesis of large numbers of compounds with high efficiency and reproducibility. | Reduces manual labor and time required for library synthesis. |

Emerging Methodologies in Quinoline and Imidazole Chemistry Research for Scaffold Diversification

The continuous evolution of synthetic organic chemistry provides new tools for the diversification of the this compound scaffold. Emerging methodologies in quinoline and imidazole chemistry are enabling the synthesis of analogs with novel and complex substitution patterns, which can lead to improved potency, selectivity, and pharmacokinetic properties.

One area of significant advancement is the use of green chemistry approaches in the synthesis of quinoline-imidazole derivatives. For instance, microwave-assisted organic synthesis has been shown to be a rapid, efficient, and environmentally friendly method for preparing these compounds compared to conventional heating methods researchgate.net. This technique often leads to higher yields and shorter reaction times.

Furthermore, novel synthetic strategies are being developed to introduce functional groups at various positions of the quinoline and imidazole rings, which may not be accessible through traditional methods. These advancements allow for a more comprehensive exploration of the chemical space around the this compound core, increasing the probability of discovering compounds with desired biological activities. The development of new catalytic systems and reaction conditions continues to expand the synthetic chemist's toolbox for creating diverse libraries of these valuable compounds semanticscholar.orgnih.gov.

Collaborative Research Avenues in Interdisciplinary Chemical and Biological Sciences

The successful development of this compound analogs, from initial discovery to potential therapeutic application, necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various fields, including medicinal chemistry, chemical biology, structural biology, computational chemistry, and pharmacology.

Collaborative efforts between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of new medicines. Such partnerships can provide access to specialized resources, such as high-throughput screening facilities, extensive compound libraries, and expertise in preclinical and clinical development.

Furthermore, interdisciplinary collaborations are crucial for the development of these analogs as chemical probes. The design and synthesis of a potent and selective probe by medicinal chemists must be followed by its rigorous biological validation in relevant cellular and animal models by biologists. This iterative process of chemical optimization and biological testing is essential for developing probes that can reliably interrogate biological systems. The future of research into this compound and its analogs will undoubtedly be shaped by such synergistic collaborations, which are vital for translating fundamental chemical and biological insights into tangible therapeutic benefits.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.